molecular formula C11H14FNO B7561207 N-(3-fluorophenyl)-2-methylbutanamide

N-(3-fluorophenyl)-2-methylbutanamide

Cat. No.: B7561207
M. Wt: 195.23 g/mol
InChI Key: SZVSQPGNEFUGQK-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methylbutanamide is a fluorinated aromatic amide characterized by a 2-methylbutanamide backbone substituted with a 3-fluorophenyl group. This compound has been synthesized via multicomponent reactions, yielding derivatives such as (2S)-N-(1-([1,1’-biphenyl]-4-ylmethyl)-2,6-dioxopiperidin-3-yl)-N-((R)-1-(4-methoxyphenyl)ethyl)-2-methylbutanamide (9c) and (2S)-N-(1-([1,1’-biphenyl]-4-ylmethyl)-2,6-dioxopiperidin-3-yl)-N-((R)-1-(4-methoxyphenyl)ethyl)-2-methylbutanamide (10c), with yields of 52% and 72%, respectively . Structural confirmation was achieved through NMR (¹H and ¹³C) and mass spectrometry (HRMS-ESI) . The compound’s PubChem ID (13620974) and synonyms, including 2-acetyl-3-methyl-N-phenylbutanamide, further clarify its identity .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-8(2)11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVSQPGNEFUGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-methylbutanamide typically involves the amidation reaction. One common method is the reaction of 3-fluoroaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions on the fluorophenyl ring.

Major Products:

    Oxidation: Formation of 3-fluorobenzoic acid.

    Reduction: Formation of N-(3-fluorophenyl)-2-methylbutylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methylbutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural Analogs: Fluorophenyl-Substituted Amides

N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and Derivatives

These compounds share a fluorophenylacetamide core but differ in substituents. For example:

  • Compound 30 : Synthesized via bromoacetyl bromide and n-butylamine, yielding 82% as a white solid (mp 75°C, Rf 0.32) .
  • Compound 31 : Features a 1-hydroxy-2-methylpropan-2-yl group, synthesized with 54% yield (mp 84°C, Rf 0.28) .
  • Compound 32 : Incorporates an isoleucine methyl ester, yielding 51% (mp 74°C, [α]²²D = 61.1) .

Key Differences :

  • Substituents on the amide nitrogen (alkyl vs. hydroxylated alkyl) significantly alter polarity and solubility, as evidenced by Rf values.
  • Chirality in Compound 32 introduces stereochemical complexity absent in the target compound.
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63)

This thiadiazole derivative combines a fluorophenyl group with a sulfanyl-thiadiazole moiety.

Comparison :

Schiff Bases of 2-Methylbutanamide
  • N-(2-hydroxybenzylidene)-2-methylbutanamide and N-(4-(dimethylamino)benzylidene)-2-methylbutanamide were synthesized for antibacterial studies .
  • Structural Contrast : The imine (C=N) linkage in Schiff bases introduces rigidity and conjugation, differing from the flexible amide bond in N-(3-fluorophenyl)-2-methylbutanamide.

Functional Analogs: Bioactive Fluorophenyl Amides

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

A pesticidal benzamide with a 3-isopropoxyphenyl group, mepronil’s activity hinges on its benzamide core and alkoxy substitution .

Comparison :

  • The benzamide scaffold in mepronil offers greater aromaticity than the butanamide chain in the target compound, likely influencing receptor binding.
Orexin Receptor Antagonists

Compounds like (1R,2S)-[(2,4-dimethylpyrimidinyl)oxy]methyl)-2-(3-fluorophenyl)-N-(5-fluoropyridinyl)-cyclopropanecarboxamide target sleep disorders via orexin receptor antagonism .

Key Distinction :

  • The cyclopropanecarboxamide core and pyridinyl substitution confer distinct pharmacophore features compared to the simpler butanamide structure.

Table 1: Comparative Data for Selected Amides

Compound Yield (%) Melting Point (°C) Rf Key Substituents Bioactivity
This compound 52–72 Not reported 3-fluorophenyl, 2-methylbutanamide Under investigation
Compound 30 82 75 0.32 n-butyl, 4-butyryl-2-fluorophenoxy Not reported
Compound 63 3-fluorophenyl, thiadiazole Cytotoxic (MCF-7 cells)
Mepronil 3-isopropoxyphenyl, benzamide Pesticidal

Research Implications

  • Structural Flexibility : The butanamide chain in this compound may offer conformational adaptability for targeting diverse receptors, unlike rigid analogs like Schiff bases or thiadiazoles .
  • Fluorine Role : The 3-fluorophenyl group enhances metabolic stability and lipophilicity, a trait shared with Compound 63 and orexin antagonists .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-2-methylbutanamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a condensation reaction between 3-fluoroaniline and 2-methylbutanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. Post-reaction purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity. Yield optimization may involve kinetic studies to adjust reaction temperature (e.g., 0–25°C) and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm the fluorophenyl substituent (δ ~6.5–7.2 ppm for aromatic protons) and methylbutanamide backbone (δ ~1.2–2.5 ppm for aliphatic protons).
  • IR Spectroscopy : Detect the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular weight (MW = 209.24 g/mol) via ESI-MS or GC-MS .

Q. What initial biological screening assays are suitable for this compound?

  • Methodology : Begin with in vitro assays such as:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Methodology :

  • Analog synthesis : Replace the fluorophenyl group with chloro-, bromo-, or methyl-substituted phenyl rings. Modify the 2-methylbutanamide chain to ethyl or cyclopropyl variants.
  • Bioassay correlation : Test analogs in dose-response assays (e.g., IC50 determination) to identify critical substituents.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Solubility/stability testing : Assess compound degradation in DMSO/PBS buffers via HPLC.
  • Meta-analysis : Compare results with structurally similar compounds (e.g., N-(3-fluorophenyl)acetamide derivatives) to identify trends .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate LogP (~2.5), bioavailability (Lipinski’s Rule of Five compliance), and CYP450 interactions.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing metabolism .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodology :

  • Reaction engineering : Use microfluidic reactors for precise temperature control (e.g., 25°C ± 1°C) and reduced side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate amide bond formation.
  • Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What role does the 3-fluorophenyl group play in enhancing target binding?

  • Methodology :

  • Comparative SAR : Synthesize non-fluorinated analogs and measure binding affinity (e.g., Kd via SPR).
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to visualize fluorine’s halogen-bonding interactions.
  • Electron-withdrawing effects : Use Hammett constants (σm = 0.34 for -F) to correlate substituent electronic effects with activity .

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